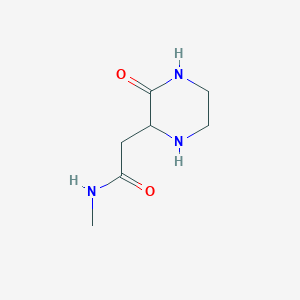

N-methyl-2-(3-oxopiperazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-(3-oxopiperazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFQTNHDLSRAEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648992 |

Source

|

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-13-7 |

Source

|

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-(3-oxopiperazin-2-yl)acetamide: Properties, Synthesis, and Potential Applications

Introduction

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a heterocyclic organic compound featuring a piperazinone core functionalized with an N-methylacetamide group. The piperazine ring and its derivatives are of significant interest in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] These activities include, but are not limited to, anthelmintic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The presence of the acetamide moiety further suggests potential for diverse pharmacological applications, as acetamide derivatives have been explored as COX-II inhibitors and for other therapeutic uses.[6]

This technical guide provides a comprehensive overview of the basic properties of N-methyl-2-(3-oxopiperazin-2-yl)acetamide, including its physicochemical characteristics, a proposed synthetic route, methods for its analytical characterization, and an exploration of its potential biological significance based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel piperazinone derivatives.

Physicochemical Properties

The fundamental physicochemical properties of N-methyl-2-(3-oxopiperazin-2-yl)acetamide are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 19564-13-7 | [7][8] |

| Molecular Formula | C₇H₁₃N₃O₂ | [7][9] |

| Molecular Weight | 171.20 g/mol | [9] |

| IUPAC Name | N-methyl-2-(3-oxopiperazin-2-yl)acetamide | [8] |

| Synonyms | N-Methyl-2-(3-oxo-2-piperazinyl)acetamide | [7] |

| Predicted XLogP3-AA | -1.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Synthesis and Derivatization

Proposed Synthetic Pathway

The synthesis could commence from a suitable protected piperazin-2-one precursor. The key steps would involve the alkylation of the piperazinone nitrogen with a protected haloacetamide, followed by deprotection and subsequent N-methylation.

Caption: Proposed synthetic pathway for N-methyl-2-(3-oxopiperazin-2-yl)acetamide.

Experimental Protocol: Hypothetical Synthesis

Step 1: Protection of Piperazin-2-one

-

Dissolve piperazin-2-one in a suitable solvent such as dichloromethane (DCM).

-

Add triethylamine (Et₃N) as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazin-2-one.

Step 2: Alkylation with Bromoacetyl bromide

-

Dissolve N-Boc-piperazin-2-one in an aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to -78°C.

-

Add a strong base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon.

-

Slowly add bromoacetyl bromide.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-(bromoacetyl)piperazin-2-one.

Step 3: Amination with Methylamine

-

Dissolve the bromoacetylated intermediate in a polar solvent like dimethylformamide (DMF).

-

Add an excess of methylamine (as a solution in THF or as a gas).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-2-(methylaminoacetyl)piperazin-2-one.

Step 4: Deprotection

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Triturate the residue with diethyl ether to precipitate the final product, N-methyl-2-(3-oxopiperazin-2-yl)acetamide, likely as a salt.

-

Further purification can be achieved by recrystallization or preparative HPLC.

Analytical Characterization

The structural confirmation and purity assessment of N-methyl-2-(3-oxopiperazin-2-yl)acetamide would rely on standard analytical techniques employed for organic molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of piperazine derivatives.[10][11][12] Due to the lack of a strong chromophore in the parent piperazine structure, derivatization is often required for sensitive UV detection.[10][12]

General HPLC-UV Protocol:

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a typical mobile phase.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210-220 nm for the amide bond, or a higher wavelength if a UV-active derivatizing agent is used.

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.

Caption: A typical workflow for purity analysis by HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of the molecule. The expected proton signals would include those for the methyl groups, the methylene protons of the piperazinone ring, and the amide protons.

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Potential Biological and Pharmacological Activity

The piperazine scaffold is a well-known pharmacophore present in a multitude of clinically used drugs.[3] Derivatives of piperazine have demonstrated a broad range of biological activities.

-

Antimicrobial and Antifungal Activity: Numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some showing significant activity against various pathogens.[2][4]

-

Anti-inflammatory Activity: The piperazine nucleus has been incorporated into molecules designed as anti-inflammatory agents, including COX-II inhibitors.[6]

-

Anticonvulsant Activity: Certain piperazine-containing compounds have shown promise as anticonvulsant agents in preclinical studies.[1]

-

Inotropic Agents: Some acetamide derivatives incorporating a piperazine moiety have been investigated as positive inotropic agents for the potential treatment of heart failure.[13]

Given the structural features of N-methyl-2-(3-oxopiperazin-2-yl)acetamide, it is plausible that this compound could exhibit one or more of these biological activities. Further screening and pharmacological evaluation would be necessary to determine its specific therapeutic potential.

Conclusion

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a compound of interest due to its piperazinone core, a privileged scaffold in medicinal chemistry. While specific data on this molecule is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related compounds. The proposed synthetic route and analytical methods offer a starting point for researchers interested in exploring the properties and applications of this and similar piperazinone derivatives. Further investigation into its pharmacological profile is warranted to uncover its potential therapeutic value.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.

- BenchChem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- A2B Chem. (n.d.). 19564-13-7 | N-Methyl-2-(3-oxo-2-piperazinyl)acetamide.

- Arctom. (n.d.). CAS NO. 19564-13-7 | N-methyl-2-(3-oxopiperazin-2-yl)acetamide.

- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Medicinal Chemistry. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- BLDpharm. (n.d.). N-(2-MEthoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide.

- Chemspace. (n.d.). CAS-19564-13-7-N-METHYL-2-(3-OXOPIPERAZIN-2-YL) ACETAMIDE.

- Sunway Pharm Ltd. (n.d.). N-Methyl-2-(3-oxo-2-piperazinyl)acetamide.

- PubMed. (n.d.). Synthesis of 2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol-6-yl)acetamides as Inotropic Agents.

- PubChem. (n.d.). N-methyl-2-(methylamino)acetamide.

- Mol-Instincts. (n.d.). Compound 2-[1-(3-chlorobenzoyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide.

- Scientific Research Publishing. (n.d.). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents.

- PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

-

Sigma-Aldrich. (n.d.). N-(2-{3-[methyl]-2-oxo-1-pyrrolidinyl}ethyl)acetamide. Retrieved from

- EvitaChem. (n.d.). Buy N-Methyl-2-(2-methyl-3-oxopiperazin-2-YL)acetamide (EVT-1456248).

- ResearchGate. (n.d.). (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.

- PubChem. (n.d.). 2-(4-Methyl-2-oxopiperidin-1-yl)acetamide.

- Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. archivepp.com [archivepp.com]

- 7. a2bchem.com [a2bchem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. N-Methyl-2-(3-oxo-2-piperazinyl)acetamide - CAS:19564-13-7 - Sunway Pharm Ltd [3wpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis of 2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol-6-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methyl-2-(3-oxopiperazin-2-yl)acetamide (CAS 19564-13-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-(3-oxopiperazin-2-yl)acetamide, identified by CAS number 19564-13-7, is a heterocyclic compound featuring a piperazinone core. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3][4] This guide provides a comprehensive overview of N-methyl-2-(3-oxopiperazin-2-yl)acetamide, including its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development. Due to the limited publicly available data specific to this compound, this guide will also draw upon established knowledge of related piperazinone and acetamide derivatives to infer its potential biological activities and research applications.

Chemical and Physical Properties

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a small molecule with the chemical formula C7H13N3O2. Its structure combines a 3-oxopiperazine ring with an N-methylacetamide side chain. The presence of both hydrogen bond donors and acceptors, along with a rotatable bond, suggests that this molecule has the potential to interact with biological targets.

| Property | Value | Source |

| CAS Number | 19564-13-7 | N/A |

| Molecular Formula | C7H13N3O2 | N/A |

| Molecular Weight | 171.19 g/mol | N/A |

| SMILES | O=C(NC)CC1NCCNC1=O | N/A |

| IUPAC Name | N-methyl-2-(3-oxopiperazin-2-yl)acetamide | N/A |

Synthesis and Manufacturing

A potential synthetic pathway could involve the reaction of a suitably protected ethylenediamine derivative with an appropriate precursor to form the piperazinone ring, followed by the introduction of the acetamide side chain.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target compound.

Hypothetical Step-by-Step Synthesis Protocol:

-

Formation of the Piperazinone Ring: A protected ethylenediamine is reacted with a suitable dicarbonyl compound, such as a derivative of maleic acid, to form the piperazinone ring. The choice of protecting groups for the amines is crucial to ensure regioselectivity.

-

Introduction of the Acetic Acid Moiety: The piperazinone is then functionalized at the 2-position with an acetic acid or ester group. This could be achieved through various methods, such as alkylation with an appropriate haloacetate.

-

Amidation: The resulting carboxylic acid or ester is then coupled with methylamine to form the final N-methyl-2-(3-oxopiperazin-2-yl)acetamide product. This step would likely involve the use of a coupling agent, such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the amide bond formation.

-

Purification: The final product would be purified using standard techniques such as column chromatography, recrystallization, and characterized by NMR, mass spectrometry, and IR spectroscopy.

Potential Pharmacological Significance and Applications

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), due to its ability to cross the blood-brain barrier.[1][2] Derivatives of piperazine have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] The acetamide group is also a common functional group in many pharmaceuticals and can contribute to the molecule's solubility and ability to form hydrogen bonds with biological targets.

Given its structural features, N-methyl-2-(3-oxopiperazin-2-yl)acetamide could be investigated for several potential applications:

-

As a CNS-active agent: The piperazinone core suggests potential activity at various neurotransmitter receptors, such as dopamine, serotonin, or GABA receptors.

-

As a scaffold for library synthesis: This compound could serve as a versatile building block for the synthesis of a library of more complex molecules.[5] By modifying the N-methyl group or the piperazinone ring, a diverse set of compounds could be generated for high-throughput screening.

-

In other therapeutic areas: Piperazine derivatives have also been explored for their antihistamine, anti-inflammatory, and anticancer properties.[6]

Potential Biological Targets and Signaling Pathways

Caption: Potential interaction of the compound with cellular targets.

Analytical Methodologies

To support preclinical and clinical development, robust analytical methods are essential. For a compound like N-methyl-2-(3-oxopiperazin-2-yl)acetamide, the following analytical techniques would be relevant:

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing purity and quantifying the compound in various matrices. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would be a typical starting point.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry would be used for identification and structural confirmation. Tandem mass spectrometry (MS/MS) could be employed for quantitative analysis in biological samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the amide and ketone carbonyls and N-H bonds.

Future Directions and Conclusion

N-methyl-2-(3-oxopiperazin-2-yl)acetamide represents an intriguing, yet underexplored, chemical entity. Its structural similarity to known pharmacologically active piperazine derivatives suggests that it could be a valuable starting point for the development of new therapeutic agents.[1][2][4] Further investigation into its synthesis, biological activity, and potential therapeutic applications is warranted. Researchers in the fields of medicinal chemistry and drug discovery may find this compound to be a valuable tool for exploring new chemical space and identifying novel drug candidates. The lack of extensive public data underscores the opportunity for original research to characterize this molecule and unlock its potential.

References

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved from [Link]

-

López-Muñoz, F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Europe PMC. Retrieved from [Link]

-

Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. Retrieved from [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. Retrieved from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. adanipharma.net [adanipharma.net]

- 5. benchchem.com [benchchem.com]

- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-methyl-2-(3-oxopiperazin-2-yl)acetamide: Structure and Synthesis

Abstract

This technical guide provides a comprehensive overview of N-methyl-2-(3-oxopiperazin-2-yl)acetamide, a heterocyclic compound featuring the privileged 2-oxopiperazine scaffold. The 2-oxopiperazine ring is a common motif in medicinal chemistry, recognized for its role in creating conformationally constrained peptide mimics.[] This document details the chemical structure of the title compound, explores rational synthetic strategies, and presents a generalized, step-by-step protocol for its preparation based on established chemical principles. The content is intended for researchers and professionals in drug discovery and organic synthesis, offering insights into the strategic construction of complex piperazine derivatives.

Introduction to the 2-Oxopiperazine Scaffold

The piperazine ring is a cornerstone in the design of therapeutic agents, with its derivatives finding application as antihistamines, anti-inflammatory agents, and even anticancer drugs.[2] The introduction of a carbonyl group to form a 2-oxopiperazine (a cyclic amide or lactam) imparts significant conformational rigidity. This structural constraint is highly valuable in medicinal chemistry for mimicking peptide turns, particularly γ-turns, allowing for the systematic exploration of structure-activity relationships (SAR).[] The development of versatile synthetic methodologies to access highly functionalized and substituted 2-oxopiperazines is therefore a critical endeavor in the pursuit of novel therapeutics.[][3]

Chemical Structure and Properties of N-methyl-2-(3-oxopiperazin-2-yl)acetamide

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a derivative of the 2-oxopiperazine core, featuring an N-methylacetamide substituent at the 2-position. The stereochemistry at the C2 position introduces a chiral center, a crucial consideration for its biological activity and synthetic design.

Key Structural Features:

-

2-Oxopiperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms and a lactam functionality.

-

Chiral Center: The C2 carbon, substituted with both the acetamide side chain and a ring nitrogen, is a stereocenter.

-

N-Methylacetamide Side Chain: An acyclic amide group attached to the core, providing additional hydrogen bonding capabilities and steric influence.

A summary of the compound's key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 19564-13-7 | [4] |

| Molecular Formula | C₇H₁₃N₃O₂ | Inferred |

| Molecular Weight | 171.19 g/mol | Inferred |

| Canonical SMILES | CNC(=O)CC1CNC(=O)CN1 | Inferred |

| Appearance | Likely a solid at room temperature | General knowledge |

Table 1: Physicochemical Properties of N-methyl-2-(3-oxopiperazin-2-yl)acetamide.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic approach disconnects the molecule at the N-methylacetamide side chain and the core lactam bond. This reveals two primary building blocks: a suitable diamine precursor and a dicarbonyl equivalent.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis commencing with a protected amino acid derivative, which is then elaborated into a diamine precursor. Subsequent intramolecular cyclization would form the 2-oxopiperazine ring, followed by deprotection and coupling with N-methylacetamide precursors.

An alternative and more direct approach involves the cyclization of a linear peptide-like precursor. For instance, a dipeptide analog containing an N-substituted ethylenediamine moiety could be cyclized to form the desired lactam ring.[]

Generalized Synthesis Protocol

The following protocol outlines a plausible, multi-step synthesis based on common organic chemistry transformations used for constructing similar heterocyclic systems.[5][7] This protocol is a conceptual blueprint and requires laboratory optimization for specific yields and reaction conditions.

Step 1: Synthesis of a Protected Diamine Precursor

The synthesis begins by creating a linear precursor containing the two nitrogen atoms required for the piperazine ring. A common method involves the reductive amination of a β-keto ester derived from a protected amino acid.[5]

-

1.1. A suitably N-protected amino acid (e.g., N-Boc-aspartic acid β-ester) is converted to its corresponding β-keto ester via a condensation reaction (e.g., Masamune or Meldrum's acid route).

-

1.2. The resulting β-keto ester undergoes reductive amination with a protected ethylenediamine derivative (e.g., mono-Boc-ethylenediamine) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the linear diamine precursor.[7]

Rationale: The use of orthogonal protecting groups (e.g., Boc on one nitrogen and Cbz on another) is crucial for selective deprotection and controlled cyclization in later steps. Reductive amination is a reliable method for forming C-N bonds.[8]

Step 2: Intramolecular Cyclization to Form the 2-Oxopiperazine Ring

The formation of the lactam ring is the key step in constructing the heterocyclic core.

-

2.1. The ester group of the linear diamine precursor is saponified to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH).

-

2.2. The Boc-protecting group on the terminal amine is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

2.3. The resulting amino acid is then subjected to intramolecular amide bond formation using a peptide coupling agent (e.g., EDC/HOBt or HATU) to induce cyclization, forming the protected 2-oxopiperazine-2-acetic acid.

Rationale: This cyclization strategy is a standard method for forming lactams from linear amino acid precursors. The choice of coupling reagent is critical to minimize side reactions and maximize yield.

Step 3: Final Amide Coupling

The final step involves coupling the acetic acid side chain with methylamine.

-

3.1. The carboxylic acid of the protected 2-oxopiperazine-2-acetic acid is activated, again using standard peptide coupling reagents.

-

3.2. Methylamine (often as a solution in THF or as a hydrochloride salt with a base) is added to the activated ester to form the final N-methyl-2-(3-oxopiperazin-2-yl)acetamide product.

-

3.3. Any remaining protecting groups on the piperazine ring can be removed in a final deprotection step.

Rationale: This is a standard amidation reaction. The use of coupling agents facilitates the formation of the amide bond under mild conditions, which is important to preserve the integrity of the potentially sensitive heterocyclic core.

Caption: Generalized workflow for the synthesis.

Conclusion

N-methyl-2-(3-oxopiperazin-2-yl)acetamide represents a functionalized heterocyclic compound with potential applications in medicinal chemistry. While its direct synthesis is not extensively documented, a robust and logical synthetic route can be designed based on established principles of organic chemistry. The strategy presented herein, involving the construction of a linear diamine precursor followed by lactamization and final side-chain modification, provides a versatile framework for accessing this and other substituted 2-oxopiperazine derivatives. Further research and laboratory optimization are necessary to establish a high-yielding and scalable process.

References

-

ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

PubMed Central. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0264261 A2 - Preparation of N-substituted piperazinones. Retrieved from [Link]

- Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

-

PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of N-Methyl-N-phenyl-2-(3-trifluoromethyl-4-phenyl-5-isoxazolyloxy)acetamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Retrieved from [Link]

Sources

- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 19564-13-7|N-Methyl-2-(3-oxopiperazin-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An Investigational Framework for Elucidating the Potential Mechanism of Action of N-methyl-2-(3-oxopiperazin-2-yl)acetamide

Abstract

N-methyl-2-(3-oxopiperazin-2-yl)acetamide (CAS No. 19564-13-7) is a novel chemical entity incorporating two pharmacologically significant scaffolds: a piperazine ring and an N-methylacetamide side chain.[1] While specific biological data for this compound is not prevalent in public literature, its structural motifs suggest a high potential for bioactivity. Piperazine derivatives are known for a vast range of therapeutic effects, including central nervous system, antimicrobial, and anti-inflammatory activities.[2][3][4][5] The acetamide group is also a key feature in many established drugs, contributing to target interaction and favorable pharmacokinetic properties.[6][7][8] This technical guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action (MoA) of N-methyl-2-(3-oxopiperazin-2-yl)acetamide. We provide a logical progression of experiments, from broad phenotypic screening and target identification to detailed pathway analysis and validation, designed to furnish a robust understanding of the compound's biological function for researchers and drug development professionals.

Introduction: Structural Rationale and Hypothesized Target Classes

The structure of N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a composite of a cyclic diamide (the 3-oxopiperazine core) and a flexible N-methylacetamide side chain. This combination presents several possibilities for biological interaction.

-

The Piperazine Core: The six-membered piperazine ring is a "privileged scaffold" in medicinal chemistry.[9] Its two nitrogen atoms can be functionalized to interact with a multitude of biological targets. Many piperazine-containing drugs target G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly within the central nervous system (CNS).[5] For example, the piperazine moiety is central to the activity of antipsychotics like clozapine and anxiolytics like buspirone.[5] Furthermore, various derivatives exhibit potent antimicrobial and antifungal properties.[2][3]

-

The Acetamide Moiety: The acetamide group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors.[8] This functional group can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile by modulating properties like solubility and lipophilicity.[8] N-substituted acetamides have been explored as enzyme inhibitors, analgesics, and anticancer agents.[6][7][10]

Based on this structural analysis, we can formulate three primary, high-level hypotheses for the potential MoA of N-methyl-2-(3-oxopiperazin-2-yl)acetamide:

-

Hypothesis 1: CNS Modulation. The compound may interact with neurotransmitter systems (e.g., dopamine, serotonin, GABA receptors or transporters) due to the piperazine core, suggesting potential antipsychotic, antidepressant, or anxiolytic activity.

-

Hypothesis 2: Enzyme Inhibition. The compound could act as an inhibitor of a specific enzyme class (e.g., kinases, proteases, or metabolic enzymes like cyclooxygenase), a mechanism common to many acetamide-containing drugs.[8]

-

Hypothesis 3: Antimicrobial Activity. The piperazine scaffold is present in many antimicrobial agents, suggesting the compound could interfere with essential bacterial or fungal pathways.[3][4]

This guide will outline a multi-tiered experimental strategy to systematically test these hypotheses and uncover the compound's precise molecular mechanism.

Tier 1: Broad Phenotypic Screening and Target Identification

The initial phase of investigation aims to answer two fundamental questions: What is the observable biological effect of the compound, and what is its direct molecular target? A parallel approach of phenotypic screening and target deconvolution is recommended.

Phenotypic Screening

Phenotypic screening identifies the compound's effect in a complex biological system, such as a cell or organism, without a preconceived target.[11] This approach can reveal unexpected activities and provide a functional context for subsequent mechanistic studies.

Recommended Assays:

| Assay Type | Objective | Example Cell Lines/Systems | Key Endpoints |

| Cell Viability Panel | Assess cytotoxicity and anti-proliferative effects. | NCI-60 Human Tumor Cell Line Panel, Neuronal cells (e.g., SH-SY5Y), Primary hepatocytes | GI50 (50% growth inhibition), TGI (total growth inhibition), LC50 (50% lethal concentration) |

| High-Content Imaging | Monitor changes in cellular morphology and protein localization. | U2OS, HeLa | Nuclear size, mitochondrial membrane potential, cytoskeletal rearrangement, protein translocation |

| Receptor/Ion Channel Profiling | Broadly screen for activity against common CNS targets. | Commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) | Binding affinity (Ki), functional activation/inhibition (% of control) |

| Antimicrobial Susceptibility Testing | Determine activity against a panel of pathogenic microbes. | S. aureus, E. coli, P. aeruginosa, C. albicans | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) |

Target Identification

Concurrently, direct biochemical methods should be employed to identify the protein(s) that physically bind to the compound.[12] This is a crucial step for validating any hits from phenotypic screens.

Caption: Workflow for affinity-based target identification.

-

Compound Immobilization: Synthesize an analog of N-methyl-2-(3-oxopiperazin-2-yl)acetamide with a linker (e.g., a short polyethylene glycol chain ending in a carboxyl or amino group). Covalently attach this analog to activated Sepharose or magnetic beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (identified in phenotypic screening) or tissue.

-

Binding: Incubate the immobilized compound with the cell lysate to allow target proteins to bind. Include a control incubation with beads that have no compound.

-

Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.

-

Elution: Elute the specifically bound proteins. This can be done by competitive elution with a high concentration of the free, non-immobilized compound, or by denaturing elution with a buffer like SDS-PAGE sample buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Data Analysis: Compare the proteins identified from the compound-bead elution with those from the control-bead elution. Bona fide targets should be significantly enriched in the compound sample.

Target Validation

Putative targets identified via AP-MS must be validated using orthogonal methods to confirm a direct interaction.

-

Surface Plasmon Resonance (SPR): This technique measures the direct binding of the compound to a purified, immobilized target protein in real-time, providing kinetic data (k_on, k_off) and affinity (K_D).

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, directly determining the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

-

Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot.

Tier 2: Cellular Pathway and Mechanistic Elucidation

Once a validated target is in hand, the next step is to understand the downstream consequences of the compound-target interaction.

Signaling Pathway Analysis

If the target is a known component of a signaling pathway (e.g., a kinase or a receptor), the effect of the compound on that pathway must be determined.

-

Cell Treatment: Treat a relevant cell line with the compound at various concentrations and time points. Include appropriate positive and negative controls.

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key pathway proteins and their phosphorylated (activated) forms. For example, if the target is a kinase in the MAPK pathway, probe for total and phosphorylated ERK, JNK, and p38.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Caption: Hypothesized signaling pathway inhibition.

Gene Expression Profiling

To obtain an unbiased, global view of the cellular response to the compound, RNA sequencing (RNA-seq) or microarray analysis can be performed.

-

Experiment: Treat cells with the compound and a vehicle control for a relevant time period (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Isolate high-quality total RNA from the cells.

-

Sequencing/Hybridization: Perform RNA-seq or microarray analysis to quantify genome-wide changes in mRNA levels.

-

Bioinformatic Analysis: Identify differentially expressed genes (DEGs). Perform pathway analysis (e.g., using KEGG or Gene Ontology databases) to determine which biological processes and signaling pathways are significantly enriched in the DEG list. This can confirm expected pathway modulation and reveal unexpected off-target effects.[13]

Tier 3: In Vivo Model Validation

The final stage of preclinical MoA investigation involves validating the findings in a whole-organism model. The choice of model will depend on the results from the in vitro assays (e.g., a mouse xenograft model for an anti-cancer compound, a neurobehavioral model for a CNS-active compound, or an infection model for an antimicrobial).

Key In Vivo Experiments:

-

Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion of the compound to establish an effective dosing regimen.

-

Efficacy Studies: Assess the compound's ability to produce the desired therapeutic effect in a relevant disease model.

-

Pharmacodynamic (PD) Biomarker Analysis: Measure the modulation of the target in vivo. For example, collect tumor or brain tissue from treated animals and use Western blotting or immunohistochemistry to confirm that the target protein's activity is altered as predicted from the in vitro studies.

References

-

Lin, H., Zhang, Z., & Wang, G. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

PharmaExpert. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. PharmaExpert. Available at: [Link]

-

ACG Publications. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products. Available at: [Link]

-

PubMed. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available at: [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link]

-

PubMed. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Patsnap Synapse. (2024). What is Acetamide used for? Patsnap Synapse. Available at: [Link]

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

-

Terstiege, I., & Cravatt, B. F. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

-

ResearchGate. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. Available at: [Link]

-

Molbase. (n.d.). Synthesis of N-Methyl-N-phenyl-2-(3-pentafluoroethyl-5-isoxazolyloxy)acetamide. Molbase. Available at: [Link]

Sources

- 1. 19564-13-7|N-Methyl-2-(3-oxopiperazin-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Acetamide used for? [synapse.patsnap.com]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

An In-Depth Technical Guide to the In Silico ADMET Profiling of N-methyl-2-(3-oxopiperazin-2-yl)acetamide

Abstract

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a strategic imperative, designed to de-risk clinical development by identifying liabilities at the earliest possible stage.[1] The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound governs its pharmacokinetic behavior and safety, and poor ADMET properties are a primary cause of late-stage attrition.[2] In silico computational modeling has emerged as an indispensable tool, offering a rapid, cost-effective, and high-throughput alternative to traditional experimental screening for predicting these critical properties.[3][4] This guide provides a comprehensive, technically-grounded workflow for generating a full in silico ADMET profile for the novel compound N-methyl-2-(3-oxopiperazin-2-yl)acetamide , demonstrating the power of predictive modeling in guiding medicinal chemistry efforts and prioritizing candidates for further development.

Introduction to the Target Compound and In Silico Strategy

Compound Profile: N-methyl-2-(3-oxopiperazin-2-yl)acetamide

The subject of this analysis is a molecule featuring a piperazine core, a common scaffold in medicinal chemistry. Understanding its fundamental physicochemical properties is the first step in any predictive workflow.

-

IUPAC Name: N-methyl-2-(3-oxopiperazin-2-yl)acetamide

-

CAS Number: 19564-13-7[5]

-

Molecular Formula: C₇H₁₃N₃O₂[5]

-

Molecular Weight: 171.20 g/mol [5]

-

Canonical SMILES: CNC(=O)CC1CNC(=O)CN1

The structure suggests a molecule with hydrogen bond donors and acceptors, as well as rotatable bonds, all of which will influence its ADMET profile. Our objective is to translate this 2D structure into a multi-faceted profile of predicted biological behavior.

The Rationale for an In Silico-First Approach

The journey from a hit compound to a clinical candidate is one of multi-parameter optimization. It is no longer sufficient to focus solely on potency. An ideal candidate must possess a balanced profile where efficacy is matched with favorable pharmacokinetics and safety. In silico ADMET models, built on vast datasets and sophisticated machine learning algorithms, allow us to assess this balance before a single physical experiment is conducted.[1][6] This computational pre-screening enables the efficient allocation of resources to the most promising compounds and provides crucial insights for structural optimization.[7]

The workflow we will follow is a systematic process of data generation, interpretation, and synthesis, designed to build a holistic view of the compound's potential.

Core ADMET Prediction: Methodologies and Analysis

For this guide, we will simulate the use of a consensus approach, referencing predictions from well-established platforms like pkCSM and ADMETlab 2.0.[7] This practice is crucial for increasing confidence in the predictions, as different models may use varied algorithms and training datasets.[3]

Absorption

Absorption determines how a drug enters the bloodstream, a prerequisite for oral bioavailability. Key parameters include intestinal absorption, cell permeability, and interaction with efflux transporters.

Experimental Protocol: Predicting Intestinal Absorption

-

Tool Selection: Navigate to a validated ADMET prediction web server (e.g., pkCSM).

-

Input: Submit the canonical SMILES string for N-methyl-2-(3-oxopiperazin-2-yl)acetamide: CNC(=O)CC1CNC(=O)CN1.

-

Parameter Selection: Select the models for "Human Intestinal Absorption," "Caco-2 Permeability," and "P-glycoprotein Substrate/Inhibitor."

-

Execution: Run the prediction job.

-

Data Collation: Record the output values in a structured table for analysis.

Predicted Absorption Data (Illustrative)

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | 91.5% | High potential for absorption from the gut. |

| Caco-2 Permeability (logPapp) | 0.25 | Moderate to low passive permeability. |

| P-gp Substrate | No | Unlikely to be removed by P-glycoprotein efflux. |

| P-gp I Inhibitor | No | Low risk of drug-drug interactions via P-gp I. |

Expert Analysis & Causality: The high predicted HIA is a very favorable characteristic for an oral drug candidate. However, the moderate-to-low Caco-2 permeability prediction suggests that this absorption may not be driven solely by passive diffusion. The molecule's favorable prediction as a non-substrate for P-glycoprotein is significant; P-gp is an efflux pump in the intestinal wall that can actively remove drugs, thereby reducing their bioavailability.[8] The combination of these predictions suggests the compound has a high probability of efficient absorption in vivo.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. Key parameters include the volume of distribution (VDss), the ability to cross the blood-brain barrier (BBB), and the extent of binding to plasma proteins.[9]

Experimental Protocol: Predicting Distribution Characteristics

-

Tool & Input: Use the same molecular input on the selected prediction server.

-

Parameter Selection: Select models for "VDss (Human)," "BBB Permeability," and "Plasma Protein Binding."

-

Execution & Collation: Run the prediction and record the results.

Predicted Distribution Data (Illustrative)

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | 0.15 L/kg | Low VDss; likely confined to blood and extracellular fluid. |

| BBB Permeability (logBB) | -1.1 | Predicted to be a CNS penetrant. |

| Plasma Protein Binding (PPB) | 25% | Low binding to plasma proteins. |

Expert Analysis & Causality: A low VDss suggests the drug does not extensively partition into tissues, which can simplify dosing calculations. The predicted BBB permeability is a critical finding that dictates the therapeutic potential of the compound. If the intended target is in the central nervous system (CNS), this is a highly desirable trait. If the target is peripheral, this could be a liability, leading to potential CNS side effects. The low plasma protein binding is also advantageous, as only the unbound fraction of a drug is typically pharmacologically active.[10]

Metabolism

Metabolism is the biotransformation of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver.[2] Predicting interactions with CYP enzymes is crucial for anticipating drug-drug interactions and understanding a compound's metabolic stability.[9]

Experimental Protocol: Predicting CYP450 Interactions

-

Tool & Input: Use the same molecular input on the selected prediction server.

-

Parameter Selection: Select models for substrate and inhibitor status for the main CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Execution & Collation: Run the prediction and tabulate the binary (Yes/No) results.

Predicted Metabolism Data (Illustrative)

| Parameter | Predicted Status | Interpretation |

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | No | Unlikely to be metabolized by the CYP3A4 enzyme. |

| CYP1A2 Inhibitor | No | Low risk of inhibiting CYP1A2. |

| CYP2C9 Inhibitor | No | Low risk of inhibiting CYP2C9. |

| CYP2D6 Inhibitor | Yes | Potential Liability: Risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of inhibiting CYP3A4. |

Expert Analysis & Causality: The prediction indicates that our compound is both a substrate and an inhibitor of CYP2D6. This is a significant finding. As a substrate, its clearance will be dependent on CYP2D6 activity, which is known to be highly variable in the human population (polymorphisms). As an inhibitor, it could dangerously increase the concentration of other drugs that are cleared by CYP2D6. This dual prediction flags a potential liability that must be investigated with in vitro assays.

Excretion

Excretion is the removal of the drug and its metabolites from the body. Total clearance and interaction with renal transporters are key determinants.

Experimental Protocol: Predicting Excretion Parameters

-

Tool & Input: Use the same molecular input.

-

Parameter Selection: Select models for "Total Clearance" and "Renal OCT2 Substrate."

-

Execution & Collation: Run the prediction and record the results.

Predicted Excretion Data (Illustrative)

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log(ml/min/kg)) | 0.45 | Moderate clearance rate predicted. |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal transporters. |

Expert Analysis & Causality: The predicted total clearance gives an estimate of the rate at which the drug is removed from the body, which influences dosing frequency. A moderate clearance rate is often a desirable attribute. The lack of interaction with the Organic Cation Transporter 2 (OCT2) suggests that renal secretion is not a primary route of elimination.

Toxicity

Toxicity prediction is one of the most critical applications of in silico modeling, aiming to flag safety concerns like mutagenicity, cardiotoxicity, and organ damage early.[11]

Experimental Protocol: Predicting Toxicity Endpoints

-

Tool & Input: Use the same molecular input.

-

Parameter Selection: Select a panel of key toxicity models: "AMES Toxicity," "hERG I Inhibition," and "Human Hepatotoxicity (DILI)."

-

Execution & Collation: Run the prediction and record the binary outcomes.

Predicted Toxicity Data (Illustrative)

| Parameter | Predicted Status | Interpretation |

| AMES Toxicity | Non-mutagenic | Favorable: Low likelihood of being a mutagen. |

| hERG I Inhibition | Inhibitor (Weak) | Potential Liability: Potential risk of cardiotoxicity. |

| Hepatotoxicity (DILI) | Non-toxic | Favorable: Low risk of causing drug-induced liver injury. |

Expert Analysis & Causality: The non-mutagenic prediction from the AMES model is a crucial positive result, as mutagenicity is often a non-negotiable endpoint for termination.[8] However, the prediction as a weak hERG inhibitor is a significant warning. Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[8] While the prediction is for weak inhibition, this absolutely requires confirmation with in vitro electrophysiology assays (e.g., patch-clamp). The predicted lack of hepatotoxicity is another positive safety indicator.

Holistic Profile Synthesis and Strategic Decision-Making

After predicting individual parameters, we must synthesize them into a coherent profile to guide the next steps. This involves assessing drug-likeness and weighing the predicted strengths against the potential liabilities.

Drug-Likeness and Physicochemical Profile

Drug-likeness rules, like Lipinski's Rule of Five, provide a quick assessment of whether a compound has physicochemical properties consistent with most orally administered drugs.

Predicted Physicochemical & Drug-Likeness Data (Illustrative)

| Property | Predicted Value | Lipinski's Rule (Violation?) |

| Molecular Weight | 171.20 | < 500 (No) |

| LogP (Lipophilicity) | -0.85 | < 5 (No) |

| Hydrogen Bond Donors | 3 | < 5 (No) |

| Hydrogen Bond Acceptors | 3 | < 10 (No) |

| Overall Assessment | 0 Violations | Excellent Drug-Likeness |

The compound shows excellent adherence to Lipinski's rules, suggesting its fundamental properties are well-suited for an oral drug.

Summary and Strategic Path Forward

Overall Assessment: N-methyl-2-(3-oxopiperazin-2-yl)acetamide presents a promising in silico profile characterized by excellent absorption and drug-like properties. Its predicted safety profile is largely favorable, with a critical exception being the potential for hERG and CYP2D6 inhibition.

Recommended Next Steps:

-

Proceed to In Vitro Validation: The overall profile is strong enough to warrant experimental validation.

-

Prioritize Liability Testing: The first in vitro assays should directly address the key predicted risks:

-

hERG Liability: Conduct a patch-clamp assay to determine the IC₅₀ for hERG channel inhibition.

-

CYP Inhibition: Perform a CYP2D6 inhibition assay to confirm the prediction and determine potency (IC₅₀).

-

-

Metabolic Stability: An in vitro microsomal stability assay should be run to confirm the role of CYP2D6 in its metabolism.

-

Permeability: A Caco-2 permeability assay can validate the absorption model.

This in silico-first approach has successfully and efficiently generated a detailed, actionable profile of a novel chemical entity. It has highlighted its key strengths, identified its most critical potential weaknesses, and provided a clear, data-driven strategy for subsequent experimental work, perfectly embodying the "fail early, fail cheap" philosophy of modern drug discovery.[1]

References

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

-

In silico validation and ADMET analysis for the best lead molecules. ResearchGate. [Link]

-

Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Taylor & Francis Online. [Link]

-

Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. PubMed. [Link]

-

Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

-

Predictive ADMET Modeling. BHSAI. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. [Link]

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. mdpi.com [mdpi.com]

- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. 19564-13-7|N-Methyl-2-(3-oxopiperazin-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 6. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. Predictive ADMET Modeling - BHSAI [bhsai.org]

- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Preliminary Biological Screening Cascade for N-methyl-2-(3-oxopiperazin-2-yl)acetamide: An In-Depth Technical Guide

Abstract

This guide outlines a strategic, multi-tiered approach for the preliminary biological evaluation of the novel chemical entity, N-methyl-2-(3-oxopiperazin-2-yl)acetamide. As the specific biological activities of this compound are yet uncharacterized, a systematic screening cascade is essential to efficiently profile its therapeutic potential and identify any liabilities early in the discovery process. We will detail a logical workflow commencing with foundational cytotoxicity assessments to establish a therapeutic window, followed by broad, target-agnostic phenotypic screening to uncover potential functional effects. The guide culminates with a critical evaluation of early Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) properties. Each section provides the scientific rationale underpinning the experimental choices, detailed, self-validating protocols, and frameworks for data interpretation, empowering researchers to make informed, data-driven decisions on the progression of this and other novel chemical entities.

Introduction: Rationale for a Tiered Screening Approach

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a novel compound featuring a piperazine core. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic applications, from oncology to central nervous system disorders.[1] This prevalence suggests that the scaffold has favorable physicochemical and drug-like properties. However, the biological activity of this specific derivative remains unknown.

Embarking on the biological characterization of a new chemical entity requires a strategy that maximizes information gain while conserving resources. A tiered or cascaded screening approach is the most logical and efficient methodology. This strategy, illustrated below, begins with broad, cost-effective assays to eliminate unsuitable candidates before committing to more complex and resource-intensive investigations. The initial imperative is to answer a critical question: Is the compound cytotoxic? Only for non-cytotoxic concentrations can meaningful biological activity be assessed.

Caption: A tiered biological screening cascade.

Tier 1: Foundational Assays - Assessing Baseline Cytotoxicity

Expertise & Experience: The first step in evaluating any compound with therapeutic potential is to determine its effect on cell viability. A compound that is broadly cytotoxic at low concentrations is unlikely to be a viable drug candidate. Furthermore, understanding the concentration-dependent toxicity is crucial for designing subsequent biological assays, ensuring that observed effects are due to specific bioactivity rather than general toxicity.[2] We employ two complementary assays: the MTT assay, which measures metabolic activity as an indicator of viability, and the Lactate Dehydrogenase (LDH) release assay, which directly measures cell membrane damage.[3][4]

Methodology 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by metabolically active cells. This reduction occurs primarily in the mitochondria, and the amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed a panel of relevant human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of N-methyl-2-(3-oxopiperazin-2-yl)acetamide in culture medium, starting from a high concentration (e.g., 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 10% DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Methodology 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[4][5] It serves as a direct measure of cytotoxicity and complements the viability data from the MTT assay.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

-

Positive Control (Maximum LDH Release): To a set of control wells, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) 45 minutes before data collection.

-

Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction & Data Acquisition: Add 50 µL of stop solution and measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation: Summary of Cytotoxicity

| Cell Line | Assay | IC₅₀ / EC₅₀ (µM) |

| HEK293 (Normal) | MTT | > 100 |

| HepG2 (Liver) | MTT | 85.4 |

| A549 (Lung Cancer) | MTT | 62.1 |

| HEK293 (Normal) | LDH | > 100 |

| HepG2 (Liver) | LDH | 91.2 |

| A549 (Lung Cancer) | LDH | 75.8 |

| Table 1: Hypothetical cytotoxicity data for N-methyl-2-(3-oxopiperazin-2-yl)acetamide. |

Tier 2: Exploring Biological Function - A Phenotypic Approach

Expertise & Experience: With the target of N-methyl-2-(3-oxopiperazin-2-yl)acetamide unknown, a phenotypic screening approach is superior to a target-based one.[6] Phenotypic screening is a target-agnostic strategy that identifies compounds altering the phenotype of a cell or organism in a desired way.[7][8] This allows the cell's integrated biological system to reveal the compound's effect, potentially uncovering novel mechanisms of action.[6]

Methodology 3: High-Content Imaging Phenotypic Screen

High-content screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis to extract multi-parametric data on a cell-by-cell basis.[7] This allows for a nuanced assessment of a compound's effect on cellular morphology and function.[9]

Experimental Workflow:

Caption: High-Content Phenotypic Screening Workflow.

Experimental Protocol:

-

Cell Culture: Seed U2OS cells (a human osteosarcoma line known for its flat morphology suitable for imaging) in a 384-well, optically clear bottom plate.

-

Compound Treatment: Treat cells with N-methyl-2-(3-oxopiperazin-2-yl)acetamide at three non-toxic concentrations determined from Tier 1 (e.g., 1 µM, 5 µM, 10 µM). Include vehicle (DMSO) and known phenotypic modulators as controls (e.g., Paclitaxel for microtubule disruption).

-

Staining: After 24 hours of incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes:

-

Hoechst 33342: To label the nucleus (DNA).

-

Phalloidin-AF488: To label the actin cytoskeleton.

-

MitoTracker Red CMXRos: To label active mitochondria.

-

-

Imaging: Acquire images using a high-content imaging system, capturing at least four fields per well in all three fluorescent channels.

-

Data Analysis: Use image analysis software to segment cells and extract 50-100 features per cell, such as nuclear size and intensity, cell shape, actin fiber texture, and mitochondrial mass and distribution. Compare the feature profiles of compound-treated cells to vehicle controls using multivariate statistical analysis (e.g., Principal Component Analysis) to identify significant phenotypic changes.

Tier 3: Early Stage ADME/Tox Profiling

Expertise & Experience: A significant reason for late-stage drug candidate failure is poor ADME (Absorption, Distribution, Metabolism, Excretion) properties.[10] Conducting key in vitro ADME assays early can identify liabilities and guide chemical modifications, adhering to the "fail early, fail cheap" paradigm.[11] We will focus on two critical parameters: metabolic stability and membrane permeability.

Methodology 4: Metabolic Stability in Human Liver Microsomes

This assay assesses the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12] Rapid metabolism in the liver can lead to low bioavailability and a short duration of action in vivo.[13]

Experimental Protocol:

-

Reaction Preparation: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer.

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Controls: Run parallel incubations without NADPH (to assess non-enzymatic degradation) and with control compounds of known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance).[12]

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Methodology 5: Permeability Assessment (PAMPA and Caco-2)

Assessing a compound's ability to cross cell membranes is crucial for predicting oral absorption. We use a two-pronged approach: the PAMPA assay for passive diffusion and the Caco-2 assay for a more complete picture including active transport.

Protocol 5a: Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeation across an artificial lipid-infused membrane.[14][15] It provides a clean measure of passive diffusion, a primary absorption mechanism for most drugs.[15]

-

Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

-

Compound Addition: Fill the wells of the donor plate with a solution of the test compound in a buffer mimicking the pH of the small intestine (pH 6.5).

-

Assay Sandwich: Place the donor plate onto a 96-well acceptor plate containing buffer at pH 7.4, creating a "sandwich".

-

Incubation: Incubate for 4-16 hours at room temperature.

-

Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Analysis: Calculate the effective permeability coefficient (Pe).

Protocol 5b: Caco-2 Permeability Assay The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters, mimicking the intestinal epithelial barrier.[16][17] This assay is the gold standard for predicting human intestinal absorption as it accounts for passive diffusion, paracellular transport, and active uptake/efflux.[16][18]

-

Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a multi-well plate and culture for ~21 days to allow for monolayer differentiation and tight junction formation.[16]

-

Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

-

Bidirectional Permeability:

-

Apical to Basolateral (A→B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (acceptor) side over 2 hours. This simulates absorption.

-

Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (acceptor) side. This measures efflux.

-

-

Quantification: Analyze compound concentrations in all compartments using LC-MS/MS.

-

Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Data Presentation: Summary of Early ADME Properties

| Assay | Parameter | Result | Interpretation |

| Microsomal Stability | t½ (min) | 45 | Moderate stability |

| CLint (µL/min/mg) | 15.4 | Low to moderate clearance predicted | |

| PAMPA | Pe (10⁻⁶ cm/s) | 8.5 | High passive permeability |

| Caco-2 | Papp (A→B) (10⁻⁶ cm/s) | 7.9 | High absorptive permeability |

| Efflux Ratio | 1.1 | Not a significant efflux substrate | |

| Table 2: Hypothetical early ADME profile for N-methyl-2-(3-oxopiperazin-2-yl)acetamide. |

Data Synthesis and Decision Making

The power of this screening cascade lies in the integration of all data points to form a holistic profile of the compound. This profile guides the decision-making process for the project team.

Caption: A decision-making flowchart based on integrated screening data.

Based on the hypothetical data presented, N-methyl-2-(3-oxopiperazin-2-yl)acetamide shows a promising profile: low general cytotoxicity, high permeability without being an efflux substrate, and moderate metabolic stability. The next logical steps would be to deconvolve the results from the phenotypic screen to identify the mechanism of action and potential biological target before advancing to more complex in vivo models.

Conclusion

This technical guide has detailed a robust, logical, and efficient cascade for the preliminary biological screening of the novel compound N-methyl-2-(3-oxopiperazin-2-yl)acetamide. By systematically evaluating cytotoxicity, functional activity through phenotypic screening, and critical early ADME properties, researchers can build a comprehensive initial profile of a compound's potential. This data-driven approach ensures that resources are focused on the most promising candidates, mitigating the risk of late-stage attrition and accelerating the path of drug discovery.

References

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-